molecular formula C9H13N2O8PS B1305290 1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate CAS No. 29123-25-9

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate

Cat. No. B1305290
CAS RN: 29123-25-9
M. Wt: 340.25 g/mol
InChI Key: OEUXFECIJDETRF-XVFCMESISA-N
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Description

1-(beta-D-Ribofuranosyl)-2-thio-uracil-5'-phosphate (1-beta-D-ribofuranosyl-2-thiouracil-5'-phosphate), also known as 1-beta-D-ribofuranosyl-2-thiouridine-5'-phosphate (1-beta-D-ribofuranosyl-2-thiouridine-5'-phosphate) or 1-beta-D-ribofuranosyl-2-thiouracil-5'-phosphoric acid (1-beta-D-ribofuranosyl-2-thiouracil-5'-phosphoric acid), is a nucleoside phosphonate that is commonly used in biochemical and physiological experiments. It is a naturally occurring compound found in some bacteria and fungi, and is also synthesized in the laboratory. This compound is used in a variety of applications, including as a substrate for enzyme assays, as a reagent in syntheses of other molecules, and as a tool for studying the structure and function of proteins.

Safety and Hazards

The safety and hazards associated with nucleoside phosphates can vary depending on their specific structure. Material Safety Data Sheets (MSDS) provide information on handling, storage, and hazards associated with these compounds .

Future Directions

Research into nucleoside phosphates and related compounds is ongoing. For example, AICAR has been found to have multiple biological effects, leading to a surge in research interest .

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O8PS/c12-5-1-2-11(9(21)10-5)8-7(14)6(13)4(19-8)3-18-20(15,16)17/h1-2,4,6-8,13-14H,3H2,(H,10,12,21)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUXFECIJDETRF-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=S)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41686-01-5
Record name Poly-2-thiouridylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41686-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60961901
Record name 4-Hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41686-01-5
Record name 4-Hydroxy-1-(5-O-phosphonopentofuranosyl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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